

Physical and chemical properties of 4,5-dichloro-2-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4,5-Dichloro-2-(methylsulfanyl)pyrimidine
Cat. No.:	B1316840

[Get Quote](#)

In-Depth Technical Guide: 4,5-Dichloro-2-(methylsulfanyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4,5-dichloro-2-(methylsulfanyl)pyrimidine**, a heterocyclic compound of interest in medicinal chemistry and agrochemical research.^{[1][2]} This document details the compound's structural and physicochemical characteristics, supported by available experimental and predicted data. It also outlines a key synthetic protocol and discusses its chemical reactivity, stability, and potential applications based on the known biological activities of related pyrimidine derivatives. This guide is intended to be a valuable resource for researchers engaged in the synthesis, development, and application of novel pyrimidine-based molecules.

Introduction

Pyrimidine derivatives are a cornerstone in the development of a wide range of biologically active compounds, including antiviral and anticancer agents.^{[1][3]} The strategic functionalization of the pyrimidine ring allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. **4,5-Dichloro-2-(methylsulfanyl)pyrimidine** serves as a

key intermediate, offering multiple reactive sites for the synthesis of more complex molecules. [1][4] The presence of two chlorine atoms and a methylsulfanyl group provides a versatile scaffold for nucleophilic substitution and other chemical modifications, making it a valuable building block in drug discovery and agrochemical synthesis.[1][4]

Physicochemical Properties

A summary of the key physical and chemical properties of **4,5-dichloro-2-(methylsulfanyl)pyrimidine** is presented below.

Table 1: Physical and Chemical Properties of **4,5-dichloro-2-(methylsulfanyl)pyrimidine**

Property	Value	Reference
IUPAC Name	4,5-dichloro-2-(methylsulfanyl)pyrimidine	
CAS Number	99469-85-9	
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ S	
Molecular Weight	195.07 g/mol	
Appearance	Light brown solid	
Boiling Point	283 °C	
Density	1.51 g/cm ³	
Flash Point	125 °C	
pKa (Predicted)	-1.97 ± 0.29	

Spectral Data

Detailed experimental spectral data for **4,5-dichloro-2-(methylsulfanyl)pyrimidine** is not readily available in the public domain. However, predicted spectral data and data from analogous compounds can provide valuable insights for characterization.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental spectra are not available, predicted ^1H and ^{13}C NMR chemical shifts can be estimated based on the chemical structure.

- ^1H NMR: A singlet corresponding to the methyl protons ($\text{S}-\text{CH}_3$) is expected, likely in the range of 2.5-2.7 ppm. A singlet for the proton at the 6-position of the pyrimidine ring would also be anticipated.
- ^{13}C NMR: Signals for the five carbon atoms are expected. The carbon attached to the sulfur atom would appear in the aliphatic region, while the four pyrimidine ring carbons would be in the aromatic region. The carbons bonded to chlorine atoms are expected to be significantly deshielded.

3.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

- C-H stretching (aromatic and aliphatic)
- C=N and C=C stretching vibrations of the pyrimidine ring
- C-Cl stretching
- C-S stretching

3.3. Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M^+) corresponding to the molecular weight of 195.07 g/mol, with characteristic isotopic peaks for the two chlorine atoms ($\text{M}+2$ and $\text{M}+4$). Fragmentation patterns would likely involve the loss of the methylsulfanyl group, chlorine atoms, and fragmentation of the pyrimidine ring.

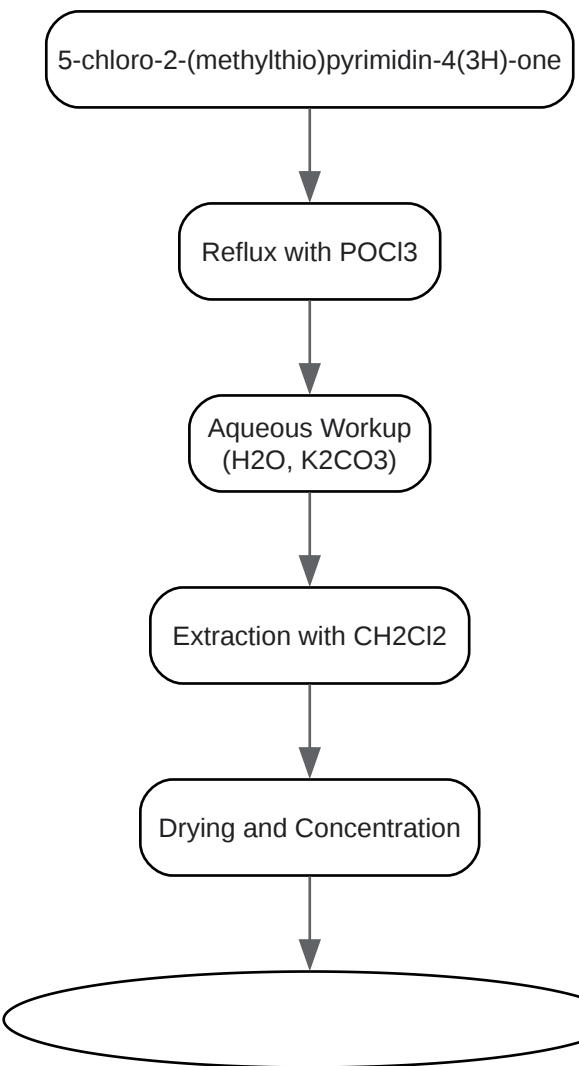
Synthesis

A general procedure for the synthesis of **4,5-dichloro-2-(methylsulfanyl)pyrimidine** has been reported.

4.1. Experimental Protocol: Synthesis from 5-chloro-2-(methylthio)pyrimidin-4(3H)-one

This synthesis involves the chlorination of 5-chloro-2-(methylthio)pyrimidin-4(3H)-one using phosphorus oxychloride (POCl_3).

- Materials:


- 5-chloro-2-(methylthio)pyrimidin-4(3H)-one
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (CH_2Cl_2)
- Aqueous potassium carbonate (K_2CO_3) solution
- Saturated saline solution
- Anhydrous sodium sulfate (Na_2SO_4)

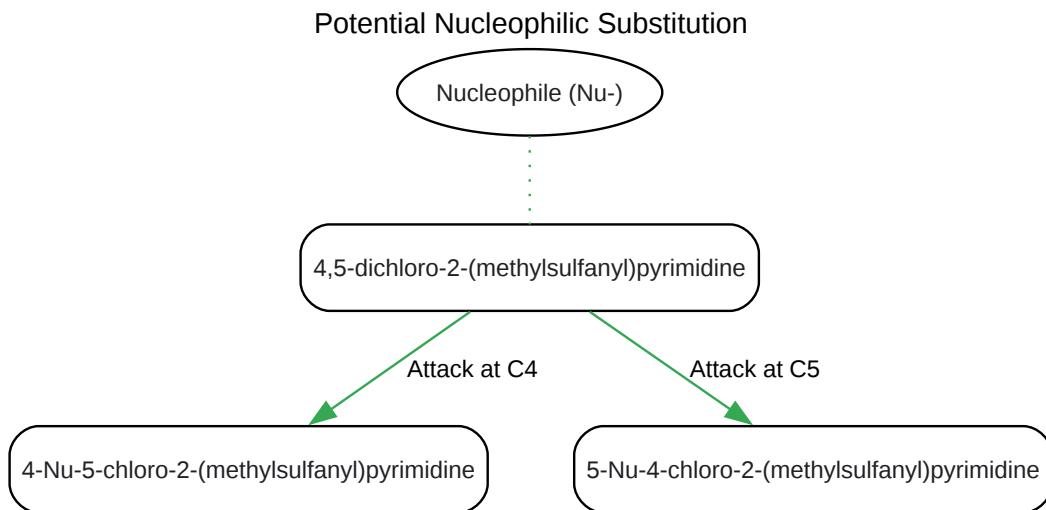
- Procedure:

- Suspend 5-chloro-2-(methylthio)pyrimidin-4(3H)-one in phosphorus oxychloride.
- Heat the mixture to reflux for 2 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess phosphorus oxychloride under reduced pressure.
- Carefully add distilled water to the residue.
- Adjust the pH of the solution to 7-8 with an aqueous potassium carbonate solution.
- Extract the aqueous layer with dichloromethane (4 x 50 mL).
- Combine the organic layers and wash with saturated saline solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure and dry in a vacuum to yield **4,5-dichloro-2-(methylsulfanyl)pyrimidine** as a light brown solid.

Diagram 1: Synthetic Workflow

Synthesis of 4,5-dichloro-2-(methylsulfanyl)pyrimidine

[Click to download full resolution via product page](#)Caption: Synthetic workflow for **4,5-dichloro-2-(methylsulfanyl)pyrimidine**.


Chemical Reactivity and Stability

The reactivity of **4,5-dichloro-2-(methylsulfanyl)pyrimidine** is primarily governed by the two chlorine substituents on the electron-deficient pyrimidine ring, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions.

5.1. Nucleophilic Substitution

The chlorine atoms at the C4 and C5 positions are potential sites for nucleophilic attack. The regioselectivity of such reactions would depend on the nature of the nucleophile and the reaction conditions. Generally, the C4 position in dichloropyrimidines is more reactive towards nucleophiles than the C2 or C5 positions. However, the specific substitution pattern for the 4,5-dichloro isomer requires experimental verification. Common nucleophiles used in reactions with chloropyrimidines include amines, alkoxides, and thiolates.

Diagram 2: Potential Nucleophilic Substitution Pathways

[Click to download full resolution via product page](#)

Caption: Potential sites for nucleophilic attack on the pyrimidine ring.

5.2. Stability

Information regarding the specific stability of **4,5-dichloro-2-(methylsulfanyl)pyrimidine** is limited. As a general consideration for halogenated heterocyclic compounds, stability can be affected by factors such as pH, temperature, and exposure to light. It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C.

Biological Activity and Applications in Drug Development

While specific biological data for **4,5-dichloro-2-(methylsulfanyl)pyrimidine** is not widely published, the pyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.^[3] Pyrimidine derivatives are known to exhibit a broad range of biological activities, including but not limited to:

- Anticancer Activity: Many pyrimidine-based compounds are utilized as kinase inhibitors in cancer therapy.^[4]
- Antiviral Activity: Pyrimidine analogues are integral to several antiviral medications.^[1]
- Antibacterial and Antifungal Activity: The pyrimidine core is present in various antimicrobial agents.

The title compound serves as a valuable starting material for the synthesis of libraries of novel pyrimidine derivatives for screening in various biological assays. Its potential as a precursor for kinase inhibitors, for example, makes it a compound of interest for oncology drug discovery programs.

Conclusion

4,5-dichloro-2-(methylsulfanyl)pyrimidine is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and agrochemicals. This guide has summarized the available information on its physical and chemical properties, synthesis, and potential reactivity. Further experimental investigation into its spectral characteristics, solubility, stability, and biological activity is warranted to fully elucidate its potential in various research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 4,5-Dichloro-2-(methylthio)pyrimidine [myskinrecipes.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbino.com [nbino.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4,5-dichloro-2-(methylsulfanyl)pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1316840#physical-and-chemical-properties-of-4-5-dichloro-2-methylsulfanyl-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com